molecular formula C12H18 B1265441 5-tert-Butyl-m-xylene CAS No. 98-19-1

5-tert-Butyl-m-xylene

Cat. No. B1265441
Key on ui cas rn: 98-19-1
M. Wt: 162.27 g/mol
InChI Key: FZSPYHREEHYLCB-UHFFFAOYSA-N
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Patent
US04340757

Procedure details

A plastic bottle having a 25 ml. capacity was charged with 2.42 grams (0.01 mole) of 2-bromo-1,3-dimethyl-5-t-butylbenzene, 4.12 grams (0.04 mole) of metaxylene and 4.0 grams of liquid HF. The contents were stirred at 0° C. for 2.5 hours. Analysis of the crude product showed about 10% conversion of 2-bromo-1,3-dimethyl-5-t-butylbenzene to give equal molar amounts of 1,3-dimethyl-5-t-butylbenzene and 2-bromo-1,3-dimethylbenzene.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:4][C:3]=1[CH3:13].C1(C)C=CC=C(C)C=1>>[CH3:8][C:7]1[CH:6]=[C:5]([C:9]([CH3:11])([CH3:10])[CH3:12])[CH:4]=[C:3]([CH3:13])[CH:2]=1.[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:13]

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)C(C)(C)C)C
Name
Quantity
4.12 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Name
liquid
Quantity
4 g
Type
reactant
Smiles
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)C(C)(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The contents were stirred at 0° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC1=CC(=CC(=C1)C(C)(C)C)C
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04340757

Procedure details

A plastic bottle having a 25 ml. capacity was charged with 2.42 grams (0.01 mole) of 2-bromo-1,3-dimethyl-5-t-butylbenzene, 4.12 grams (0.04 mole) of metaxylene and 4.0 grams of liquid HF. The contents were stirred at 0° C. for 2.5 hours. Analysis of the crude product showed about 10% conversion of 2-bromo-1,3-dimethyl-5-t-butylbenzene to give equal molar amounts of 1,3-dimethyl-5-t-butylbenzene and 2-bromo-1,3-dimethylbenzene.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:4][C:3]=1[CH3:13].C1(C)C=CC=C(C)C=1>>[CH3:8][C:7]1[CH:6]=[C:5]([C:9]([CH3:11])([CH3:10])[CH3:12])[CH:4]=[C:3]([CH3:13])[CH:2]=1.[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:13]

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)C(C)(C)C)C
Name
Quantity
4.12 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Name
liquid
Quantity
4 g
Type
reactant
Smiles
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)C(C)(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The contents were stirred at 0° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC1=CC(=CC(=C1)C(C)(C)C)C
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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